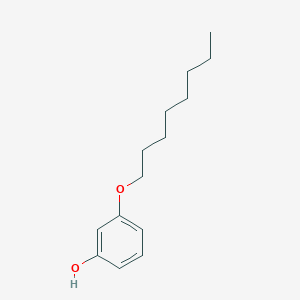
3-(Octyloxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Octyloxy)phenol: is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. In this compound, an octyloxy group (-OC8H17) is attached to the third position of the phenol ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-(Octyloxy)phenol involves the nucleophilic aromatic substitution of a halogenated phenol with an octyl alcohol.
Etherification: Another method involves the etherification of phenol with octyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions:
Oxidation: 3-(Octyloxy)phenol can undergo oxidation reactions to form quinones.
Electrophilic Substitution: The aromatic ring of this compound is highly reactive towards electrophilic substitution reactions, such as nitration and sulfonation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro and sulfonated derivatives.
科学研究应用
3-(Octyloxy)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Octyloxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Signal Transduction: this compound can modulate signal transduction pathways, influencing cellular responses to stress and inflammation.
相似化合物的比较
Phenol (C6H5OH): The parent compound, phenol, lacks the octyloxy group and has different chemical properties.
4-Hexylresorcinol (C12H18O2): This compound has a hexyl group instead of an octyl group and is used as an antiseptic.
2,4-Dichlorophenol (C6H4Cl2O): This compound has chlorine substituents and is used in the synthesis of herbicides.
Uniqueness of 3-(Octyloxy)phenol: The presence of the octyloxy group in this compound enhances its hydrophobicity and alters its reactivity compared to other phenols. This structural feature makes it particularly useful in applications requiring enhanced solubility in non-polar solvents and increased stability .
属性
CAS 编号 |
34380-89-7 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
3-octoxyphenol |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12,15H,2-7,11H2,1H3 |
InChI 键 |
QFTTTWKZLOQAFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=CC(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


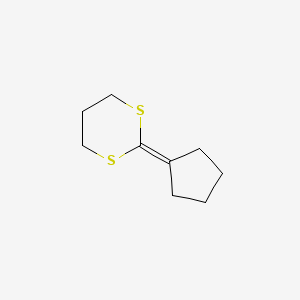
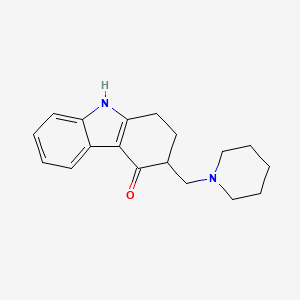
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)
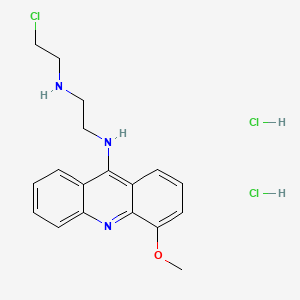
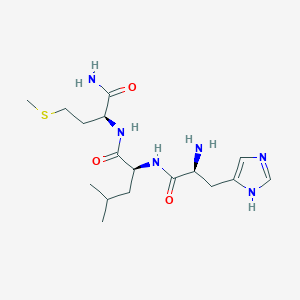
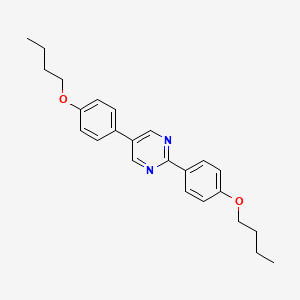
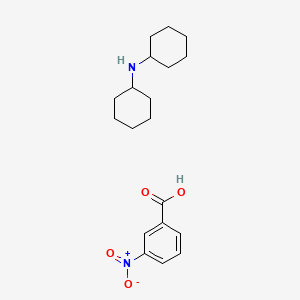
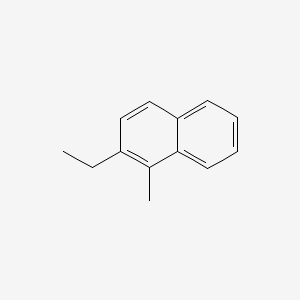
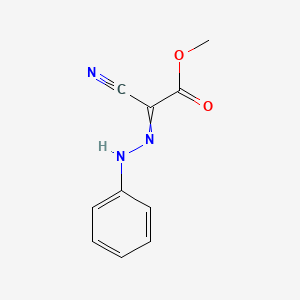
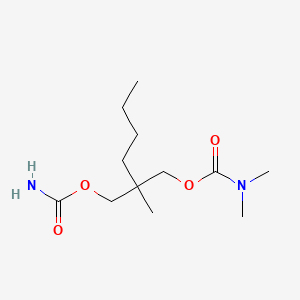
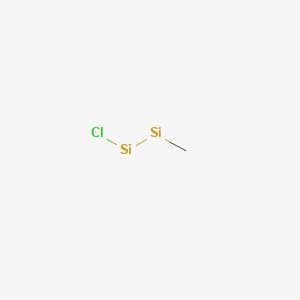
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

